REACTION_CXSMILES
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[NH2:1][C:2]1[NH:6][N:5]=[C:4]([CH2:7][OH:8])[N:3]=1.[Cl:9][CH:10]([CH:13]=O)[CH:11]=O>C(O)(=O)C>[Cl:9][C:10]1[CH:11]=[N:1][C:2]2[N:6]([N:5]=[C:4]([CH2:7][OH:8])[N:3]=2)[CH:13]=1
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Name
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|
Quantity
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28.5 g
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Type
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reactant
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Smiles
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NC1=NC(=NN1)CO
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Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
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ClC(C=O)C=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Upon cooling of the reaction
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Type
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CUSTOM
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Details
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the product crystallized out as a white solid (25.5 g, 92%)
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=NC=2N(C1)N=C(N2)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |